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molecular formula C7H16N2O B8391961 3-Ethylaminomethyl-3-hydroxypyrrolidine

3-Ethylaminomethyl-3-hydroxypyrrolidine

Cat. No. B8391961
M. Wt: 144.21 g/mol
InChI Key: WTEHWXMUMQOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCNCC1(O)CCN(C(=O)OCC)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[NH:3][CH2:4][C:5]1([OH:15])[CH2:6][N:7]([C:10]([O:11][CH2:12][CH3:13])=[O:14])[CH2:8][CH2:9]1.[OH2:16]>>[CH2:1]([CH3:2])[NH:3][CH2:4][C:5]1([OH:15])[CH2:6][NH:7][CH2:8][CH2:9]1

Inputs

Step One
Name
CCNCC1(O)CCN(C(=O)OCC)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCNCC1(O)CCN(C(=O)OCC)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CCNCC1(O)CCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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